2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide
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Overview
Description
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a diphenylphosphino group, a quinuclidine moiety, and a methoxyquinoline segment. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the quinuclidine and quinoline intermediates, followed by their coupling with the diphenylphosphino group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phosphino, quinuclidine, or quinoline moieties.
Scientific Research Applications
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The quinuclidine and quinoline moieties can interact with biological receptors, influencing cellular pathways and processes. These interactions are mediated by the compound’s ability to form stable bonds with its targets, leading to changes in their activity and function .
Comparison with Similar Compounds
When compared to similar compounds, 2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)methyl)benzamide: Lacks the methoxyquinoline segment, resulting in different reactivity and applications.
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(quinolin-4-yl)methyl)benzamide: Similar structure but without the methoxy group, affecting its interaction with biological targets.
2-(Diphenylphosphino)-N-((S)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)acetamide: Contains an acetamide group instead of a benzamide, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h4-20,22,25,27-28,36,38H,3,21,23-24,26H2,1-2H3,(H,41,43)/t27-,28-,36-,38-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDLKHFBQOXJPJ-KGNYWXMYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N3O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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